Rocaglamide I
Description
Natural Occurrence and Discovery Context
Rocaglamide (B1679497) I is a secondary metabolite produced by plants belonging to the genus Aglaia, a member of the Meliaceae family. nih.gov These plants are primarily found in the tropical and subtropical rainforests of Southeast Asia. nih.govnih.gov Certain Aglaia species have a history of use in traditional medicine for treating various ailments, including inflammation, fever, and diarrhea. nih.govnih.gov Extracts from these plants have also been traditionally utilized for their natural insecticidal properties. drugbank.comnih.gov
The formal discovery and isolation of Rocaglamide I occurred in 1982, credited to Ming-Lu King and his colleagues. nih.govwikipedia.org They isolated the compound from the species Aglaia elliptifolia while investigating its antileukemic properties. drugbank.comwikipedia.org The name "Rocaglamide" is a portmanteau derived from "Roc-," representing the Republic of China where it was first identified, and "-aglamide," referencing the plant genus Aglaia. wikipedia.org Since this initial discovery, numerous other related compounds have been isolated from various Aglaia species. nih.gov
Classification within Flavagline Natural Products
This compound is the archetypal member of a distinct class of natural products known as flavaglines, which are also referred to as rocaglamides. nih.govdrugbank.comwikipedia.org The defining chemical feature of this class is a complex heterocyclic core structure known as a cyclopenta[b]benzofuran. nih.govdrugbank.com
The biosynthesis of the flavagline skeleton is believed to occur through the cycloaddition of a flavonoid nucleus and a cinnamic acid derivative. nih.govunivie.ac.at This process results in the characteristic fused ring system. To date, researchers have identified and characterized over 100 naturally occurring flavaglines from more than 30 different Aglaia species, highlighting the rich chemical diversity within this plant genus. nih.gov The structural variations among these congeners typically involve different substitution patterns on the aromatic rings and modifications to the central cyclopentane (B165970) ring. univie.ac.at
Overview of Research Significance and Broad Biological Interests (excluding clinical applications)
The significance of this compound in academic research stems from its potent and varied biological activities, which are of interest to chemists, biologists, and pharmacologists. nih.gov Research has uncovered several molecular mechanisms through which this compound exerts its effects, making it a valuable tool for studying fundamental cellular processes.
The primary and most extensively studied mechanism of action is the inhibition of protein synthesis. drugbank.com this compound targets a key component of the translation machinery, the eukaryotic initiation factor 4A (eIF4A), which is an RNA helicase. wikipedia.orgnih.govmedchemexpress.com this compound functions by clamping eIF4A onto specific polypurine sequences within messenger RNA (mRNA). researchgate.netnih.gov This action creates a stable Rocaglamide-eIF4A-RNA complex that physically obstructs the movement of the ribosome along the mRNA, thereby inhibiting the initiation of translation for a subset of transcripts. nih.govresearchgate.netnih.gov This unique mode of action, which involves targeting a biomolecular interface between a protein and RNA, has made this compound a subject of intense investigation. researchgate.netnih.gov
In addition to its effects on translation, research has identified other molecular targets. This compound is a potent inhibitor of heat shock factor 1 (HSF1) activation. medchemexpress.comselleckchem.com Some studies have also suggested that it can interact with prohibitin 1 (PHB1) and prohibitin 2 (PHB2), scaffold proteins implicated in cell signaling pathways. nih.govdrugbank.com
These molecular interactions give rise to a broad spectrum of biological activities that have been explored in non-clinical research settings.
Table 1: Summary of this compound Biological Interests and Mechanisms
| Biological Interest | Investigated Mechanism of Action | Key Molecular Target(s) |
| Antiproliferative Activity | Inhibition of protein synthesis, leading to cell cycle arrest and induction of apoptosis. nih.govdrugbank.com | Eukaryotic initiation factor 4A (eIF4A) wikipedia.orgnih.gov |
| Promotion of the degradation of short-lived proteins crucial for cell cycle progression. drugbank.com | Cdc25A drugbank.com | |
| Insecticidal Activity | Disruption of essential physiological processes in insects. nih.govdrugbank.com | Not fully elucidated, but likely related to protein synthesis inhibition. |
| Anti-inflammatory Activity | Inhibition of the activation of pro-inflammatory signaling pathways. nih.govwikipedia.orgmedchemexpress.com | NF-κB medchemexpress.com |
| Antiviral Activity | Inhibition of viral protein synthesis by targeting host cell translation machinery. nih.govnih.gov | Eukaryotic initiation factor 4A (eIF4A) nih.gov |
| Antifungal Activity | Disruption of fungal cell growth and proliferation. nih.govwikipedia.org | Not fully elucidated. |
| Neuroprotective Effects | Protection of neuronal cells from various stressors. nih.gov | Not fully elucidated. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,3S,3aR,8bS)-2-(dimethylcarbamoyl)-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO9/c1-17(33)40-28-25(29(35)32(2)3)26(18-10-8-7-9-11-18)31(19-12-13-22(38-5)21(34)14-19)30(28,36)27-23(39-6)15-20(37-4)16-24(27)41-31/h7-16,25-26,28,34,36H,1-6H3/t25-,26-,28-,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNNAQHKCLBSH-ZTLBFRGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2(C1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H]([C@]2([C@@]1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099091 | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-68-7 | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189322-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies for Rocaglamide I and Analogues
Challenges in Stereoselective Total Synthesis
The primary challenge in Rocaglamide (B1679497) I synthesis lies in the precise control of stereochemistry. The molecule possesses five contiguous stereogenic centers, demanding highly stereoselective transformations to establish the correct relative and absolute configurations nih.govresearchgate.netnih.govnih.govnih.govrsc.orglse.ac.ukresearchgate.net. Furthermore, the requirement for cis aryl groups on adjacent carbons within the cyclopenta[b]benzofuran core adds another layer of complexity nih.govresearchgate.netnih.govnih.govrsc.orglse.ac.ukresearchgate.net. The limited number of successful total syntheses reported to date underscores the inherent difficulties in constructing this intricate molecular framework nih.govresearchgate.netnih.govlse.ac.uk.
Achieving enantiopurity is crucial for understanding the biological activity of Rocaglamide I and its derivatives. Several strategies have been employed to access enantiomerically pure or enriched samples.
Asymmetric Photocycloaddition: A notable advancement involves the enantioselective [3+2] photocycloaddition of 3-hydroxyflavones with dipolarophiles, mediated by chiral Brønsted acids or TADDOL derivatives. This approach allows for the direct construction of the chiral cyclopenta[b]benzofuran core with high enantioselectivity nih.govwipo.int.
Catalytic Asymmetric Cyclization: The development of catalytic asymmetric reactions has also been instrumental. For instance, a palladium(0)-catalyzed Nazarov-like cyclization has been successfully applied as a key step in the first catalytic asymmetric total synthesis of both (−)-Rocaglamide and (+)-Rocaglamide, establishing the absolute stereochemistry from the outset researchgate.nethawaii.edu.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions have proven to be highly effective for constructing the core tricyclic skeleton of this compound nih.govresearchgate.netnih.govlse.ac.uk. These methods typically involve the formation of the cyclopentane (B165970) ring through the cyclization of a precursor molecule.
The intramolecular pinacolic coupling, particularly the samarium(II) iodide (SmI2)-mediated reduction of keto-aldehydes, has emerged as a cornerstone strategy in Rocaglamide synthesis nih.govresearchgate.netnih.govrsc.orgresearchgate.netnih.govrsc.orgrsc.org. This reaction efficiently forms the cyclopentane ring, often with high diastereoselectivity, and has been utilized in numerous total syntheses of Rocaglamide and its analogues nih.govrsc.orgnih.govrsc.orgrsc.org. For example, Taylor and coworkers employed a SmI2-catalyzed intramolecular keto-aldehyde pinacolic coupling, achieving high diastereoselectivity (6:1) in the construction of the rocaglate scaffold nih.gov.
Table 1: Key Intramolecular Pinacolic Coupling Reactions in Rocaglamide Synthesis
| Reaction Type/Reagent | Substrate Type | Key Product Feature | Reported Diastereoselectivity (dr) | Source |
| SmI2-mediated intramolecular keto-aldehyde coupling | Keto-aldehyde | Cyclopentane ring formation | 6:1 | nih.gov |
| SmI2-mediated intramolecular keto-aldehyde coupling | Keto-aldehyde | Tricyclic pinacol (B44631) products | Variable (e.g., 59% yield of 3b) | rsc.org |
| SmI2-mediated intramolecular keto-ester coupling | β-keto ester | Tricyclic skeleton | Not specified | nih.gov |
Another significant approach involves the use of dithianyl anion chemistry. In an early strategy, the rocaglamide skeleton was assembled via an intramolecular 1,3-dithianyl anion-carbonyl condensation nih.govpsu.edu. This method, while effective for forming the cyclopenta-annellation, presented challenges with the subsequent removal of the dithiane group nih.govpsu.edu. However, this chemistry provided access to α-phenyl rocaglamide analogues and laid groundwork for subsequent synthetic endeavors rsc.orgpsu.edu.
Biomimetic Cycloaddition Approaches
Biomimetic strategies, inspired by the proposed biosynthetic pathways of rocaglamide, have also been successfully implemented nih.govresearchgate.netnih.govlse.ac.ukacs.orgcapes.gov.br. These methods often utilize photochemical reactions to mimic key bond-forming events in nature.
A prominent biomimetic strategy involves the photochemical generation of oxidopyrylium species from 3-hydroxyflavone (B191502) derivatives. This process typically proceeds via an excited-state intramolecular proton transfer (ESIPT) nih.govacs.orgcapes.gov.brgoogle.comwipo.intcolab.wsnyxxb.cn. The generated oxidopyrylium intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as methyl cinnamate (B1238496), to construct the aglain core structure nih.govacs.orgcapes.gov.brgoogle.comwipo.intcolab.wsnyxxb.cn. Subsequent rearrangements and functional group manipulations are then employed to arrive at the Rocaglamide framework nih.govacs.orggoogle.com. This approach has been particularly valuable for accessing rocaglate derivatives and has been adapted for enantioselective synthesis nih.govwipo.int.
Table 2: Key Biomimetic Photocycloaddition Strategies
| Starting Materials | Key Intermediate Generated | Reaction Type | Product Class | Key Transformation for Rocaglamide | Source |
| 3-hydroxyflavone + trans-methyl cinnamate | Oxidopyrylium species | [3+2] Photocycloaddition | Aglain core | Skeletal rearrangement, reduction | nih.govgoogle.com |
| 3-hydroxychromone derivative + dipolarophile | Oxidopyrylium species | [3+2] Cycloaddition | Aglain core | Conversion to rocaglamide | google.comwipo.int |
| 3-hydroxyflavone derivative | Oxidopyrylium species (via ESIPT) | [3+2] Photocycloaddition | Aglain core | Ketol shift, reduction | nih.govacs.org |
| Flavone derivative + cinnamate unit | Not specified | [2+2] Photocycloaddition | Not specified | Not specified | colab.ws |
Compound List:
Aglain
Aglaiastatin
Di-epi-rocaglamide
Desmethylrocaglamide
Forbaglin
Halogenated Rocaglate Derivatives
Methyl Rocaglate
Rocaglamide
Rocaglamide Hydroxamates
Rocaglaol
Rocagloic acid
Rocaglate
Molecular and Cellular Mechanisms of Action of Rocaglamide I
Eukaryotic Translation Inhibition
Rocaglamide (B1679497) I is a highly potent inhibitor of cap-dependent translation, a critical process for the synthesis of the vast majority of eukaryotic proteins. Its inhibitory action is not a simple blockade of a single enzymatic step but rather a nuanced mechanism that involves the stabilization of a protein-RNA complex, leading to downstream consequences for ribosome recruitment and movement.
The primary molecular target of Rocaglamide I is the DEAD-box RNA helicase eIF4A. nih.govresearchgate.net This enzyme is a crucial component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The eIF4F complex is responsible for recognizing the 5' cap structure of messenger RNA (mRNA), unwinding the secondary structure in the 5' untranslated region (5' UTR), and facilitating the recruitment of the 43S preinitiation complex to the mRNA.
This compound has been shown to interfere with the function of the eIF4F complex by directly engaging with eIF4A. nih.govresearchgate.net This interaction does not lead to the degradation or displacement of eIF4A from the complex but rather alters its activity in a unique manner. Some studies suggest that rocaglates can stimulate the binding of eIF4A to RNA, which in turn makes it unavailable to be incorporated into the eIF4F complex. researchgate.net This effectively sequesters eIF4A, leading to a depletion of functional eIF4F complexes and a subsequent reduction in translation initiation. nih.gov
The hallmark of this compound's mechanism of action is its ability to "clamp" eIF4A onto specific RNA sequences. nih.govresearchgate.netnih.gov Unlike conventional enzyme inhibitors that block an active site, this compound acts as a molecular glue, stabilizing the interaction between eIF4A and its RNA substrate. nih.gov This clamping effect is highly specific for polypurine sequences within the mRNA. nih.govresearchgate.netnih.gov
Structural studies have revealed that this compound binds to a transient, bimolecular cavity formed at the interface of eIF4A and a sharply bent polypurine RNA duplex. nih.govresearchgate.netoup.comescholarship.org The compound fits into a hydrophobic pocket created by both the protein and the nucleic acid, effectively locking eIF4A in a closed, RNA-bound conformation. oup.com This interaction is ATP-independent, meaning it can trap eIF4A on mRNA regardless of the helicase's ATP hydrolysis cycle. researchgate.netresearchgate.net The stabilization of this eIF4A-RNA complex prevents the dynamic cycles of RNA binding and release that are necessary for helicase activity. oup.com
Key Molecular Interactions in this compound-eIF4A-RNA Complex
| Component | Interaction Site/Role | Significance |
|---|---|---|
| This compound | Binds to a bimolecular cavity formed by eIF4A and polypurine RNA. nih.govresearchgate.netoup.comescholarship.org | Acts as a molecular "clamp" or "glue". nih.gov |
| eIF4A | Locked in a closed, RNA-bound conformation. oup.com | Inhibition of helicase activity and sequestration from the eIF4F complex. nih.govoup.com |
| Polypurine RNA Sequence | Forms a sharp bend, creating part of the binding pocket for this compound. nih.govresearchgate.netoup.comescholarship.org | Confers sequence selectivity to the inhibitory action of this compound. nih.govnih.gov |
The clamping of eIF4A onto mRNA by this compound creates a significant steric hindrance for the scanning 43S preinitiation complex. nih.govresearchgate.net This complex, which includes the small ribosomal subunit and associated initiation factors, must scan along the 5' UTR to locate the start codon. The presence of the stable eIF4A-Rocaglamide I-RNA ternary complex acts as a roadblock, impeding the forward movement of the scanning ribosome. nih.govnih.gov
This inhibition of ribosome scanning is a primary contributor to the translational repression observed with this compound treatment. researchgate.netnih.gov By preventing the ribosome from reaching the authentic start codon, the synthesis of the corresponding protein is effectively blocked. In some instances, this can lead to premature translation initiation at upstream open reading frames (uORFs), further reducing the expression of the main protein product. nih.gov
While the direct target of this compound is eIF4A, there has been some investigation into its effects on other components of the eIF4F complex, such as eIF4E. The phosphorylation of eIF4E on Serine 209, mediated by the MNK1/2 kinases, is generally associated with increased translation of specific mRNAs and is implicated in tumorigenesis. mcgill.ca
However, studies have indicated that the biological activity of rocaglates, including this compound, is independent of the eIF4E phosphorylation status. nih.gov Rocaglates are potent inhibitors of cap-dependent translation even in cellular contexts where the RAS/MEK/ERK signaling pathway, which leads to eIF4E phosphorylation, is not active. nih.gov Furthermore, the broad inhibition of translation by rocaglates is inconsistent with the more selective effects observed upon the loss of eIF4E phosphorylation. nih.gov This suggests that while both eIF4A and eIF4E are critical for translation initiation, this compound's mechanism of action does not primarily involve the modulation of eIF4E phosphorylation. nih.govnih.gov
The inhibition of translation initiation by this compound has profound and selective consequences for cellular protein expression profiles. By targeting a fundamental step in protein synthesis, this compound disproportionately affects the production of proteins with short half-lives, many of which are key regulators of cell growth, proliferation, and survival.
Many oncoproteins and proteins that promote cell survival are inherently unstable and require continuous synthesis to maintain their cellular levels. This compound's potent inhibition of translation leads to a rapid depletion of these short-lived proteins. drugbank.com
For example, the translation of c-Myc, a potent oncoprotein, is highly sensitive to rocaglates. researchgate.net Similarly, the levels of cell cycle regulators such as Cyclin D1 and Cdc25A are significantly reduced following treatment with these compounds. drugbank.comresearchgate.net Cdc25A is an oncogene that, when overexpressed, contributes to uncontrolled cell growth. drugbank.com this compound not only inhibits its synthesis but also promotes its degradation through the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. drugbank.com Additionally, the anti-apoptotic protein Mcl-1 is another critical survival factor whose expression is suppressed by rocaglates. drugbank.com
The preferential downregulation of these key oncogenic and survival proteins contributes significantly to the anti-cancer properties of this compound.
Examples of Oncoproteins and Survival Proteins Regulated by this compound
| Protein | Function | Effect of this compound |
|---|---|---|
| c-Myc | Transcription factor, oncoprotein. researchgate.net | Downregulation of protein levels. researchgate.net |
| Cyclin D1 | Cell cycle regulator. researchgate.net | Downregulation of protein levels. researchgate.net |
| Cdc25A | Oncogene, cell cycle regulator. drugbank.com | Inhibition of synthesis and promotion of degradation. drugbank.com |
| Mcl-1 | Anti-apoptotic protein. drugbank.com | Inhibition of expression. drugbank.com |
| IGF-1Rβ | Receptor tyrosine kinase, upstream activator of PI3K-AKT signaling. nih.gov | Reduction in protein levels. nih.gov |
Consequences on Protein Synthesis Pathways
Cell Cycle Regulation and Checkpoint Activation
This compound exerts significant influence over cell proliferation by directly interfering with the cell cycle machinery. Its activity leads to the activation of critical surveillance systems, known as checkpoints, which halt cell cycle progression to prevent the proliferation of aberrant cells.
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
This compound and its analogues are potent inhibitors of cell cycle progression. Treatment with Rocaglamide-A, a closely related compound, has been shown to block the proliferation of various tumor cells by inducing cell cycle arrest, particularly by preventing the transition from the G1 to the S phase. nih.govbohrium.com This compound effectively down-regulates key proteins involved in the G1-S transition. bohrium.com While many anticancer agents induce arrest at the G2/M phase by disrupting microtubule dynamics, Rocaglamide's primary documented effect is an earlier blockade in the cell cycle. nih.govnih.gov This arrest is a crucial component of its anticancer activity, preventing the replication of DNA and the subsequent division of malignant cells.
Table 1: Key Proteins in this compound-Induced Cell Cycle Arrest
| Protein | Role in Cell Cycle | Effect of this compound |
|---|---|---|
| Cdc25A | Phosphatase that activates Cyclin-dependent kinases (CDKs) to promote G1/S transition. | Induced phosphorylation and subsequent degradation. nih.govbohrium.com |
| CDKs | Key drivers of cell cycle progression. | Activity is prevented due to the degradation of Cdc25A. researchgate.net |
ATM/ATR-Chk1/Chk2 Checkpoint Pathway Activation
The cell cycle arrest induced by this compound is not a passive process but rather the result of activating a specific DNA damage response pathway. Rocaglamide-A has been demonstrated to activate the ATM/ATR-Chk1/Chk2 checkpoint pathway. nih.govbohrium.com Cellular responses to DNA damage or replication stress are primarily coordinated by two kinase signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways. researchgate.netmdpi.com ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are sensor kinases that, upon detecting abnormalities, phosphorylate and activate the checkpoint kinases Chk1 and Chk2. researchgate.net Research indicates that Rocaglamide-A treatment causes replication stress in cancer cells, which in turn triggers the activation of the ATM/ATR signaling cascade. nih.govbohrium.com This activation is selective for tumor cells, as the compound has been observed to have no significant influence on the cell cycle progression of normal proliferating T lymphocytes. nih.gov
Cdc25A Degradation Pathways
A primary downstream consequence of the activation of the ATM/ATR-Chk1/Chk2 pathway is the targeted degradation of the cell division cycle 25A (Cdc25A) phosphatase. nih.gov Cdc25A is an essential regulator of cell cycle progression, and its overexpression is a common feature in many human cancers. nih.govbohrium.com Upon activation by Rocaglamide-A, the Chk1 and Chk2 kinases phosphorylate Cdc25A. nih.gov This phosphorylation event marks Cdc25A for ubiquitination and subsequent degradation by the proteasome. researchgate.net The removal of Cdc25A prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for the G1-S transition, thus enforcing the cell cycle arrest. nih.govbohrium.comresearchgate.net This rapid induction of Cdc25A degradation is a critical mechanism through which this compound exerts its antiproliferative effects. nih.gov
Modulation of Intracellular Signaling Pathways
Beyond its effects on the cell cycle, this compound significantly alters key intracellular signaling pathways that are fundamental for cancer cell growth and survival.
Raf-MEK-ERK Pathway Inhibition via Prohibitin Targeting (PHB1/PHB2)
One of the most well-defined mechanisms of this compound is its inhibition of the Raf-MEK-ERK signaling pathway, a central cascade that regulates cell growth, proliferation, and survival. nih.govsjpbiotec.com Research has identified prohibitin 1 (PHB1) and prohibitin 2 (PHB2) as the direct molecular targets of rocaglamides. nih.govresearchgate.netresearchgate.net Prohibitins are scaffold proteins that are involved in various cellular processes, including the activation of CRaf kinase. sjpbiotec.comnih.gov
This compound binds directly to PHB1 and PHB2. nih.govresearchgate.net This binding physically prevents the interaction between prohibitins and CRaf. nih.govsjpbiotec.com The interaction with prohibitins is essential for the full activation of CRaf by Ras. nih.govnih.gov By disrupting the PHB-CRaf complex, this compound inhibits the activation of CRaf and, consequently, the entire downstream signaling cascade through MEK and ERK. nih.gov The functional importance of this interaction is highlighted by findings that the knockdown of prohibitins mimics the inhibitory effects of rocaglamides on both the Raf-MEK-ERK pathway and cell cycle progression. nih.govsjpbiotec.com
Table 2: Components of the Raf-MEK-ERK Pathway Targeted by this compound
| Protein | Function in Pathway | Effect of this compound |
|---|---|---|
| PHB1/PHB2 | Scaffold proteins that facilitate CRaf activation. | Directly bound by this compound. nih.govresearchgate.net |
| CRaf | A key kinase that initiates the signaling cascade. | Activation is inhibited due to disruption of its interaction with PHB1/PHB2. nih.govsjpbiotec.com |
| MEK | A kinase downstream of CRaf. | Signaling is blocked as a result of CRaf inhibition. nih.gov |
| ERK | A kinase downstream of MEK that promotes cell proliferation. | Signaling is blocked, leading to reduced proliferation. nih.govresearchgate.net |
Heat Shock Factor 1 (HSF1) Inactivation and TXNIP Upregulation
This compound has been identified as a potent and selective inhibitor of Heat Shock Factor 1 (HSF1) activation, with an IC50 of approximately 50 nM. chemicalbook.commdpi.com HSF1 is a critical transcription factor that regulates the expression of heat shock proteins (HSPs) and plays a significant role in maintaining protein homeostasis, particularly under conditions of cellular stress. nih.govnih.gov In normal unstressed cells, HSF1 is maintained in an inactive state in the cytoplasm, complexed with HSPs such as Hsp90. nih.gov Upon stress, HSF1 dissociates, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of its target genes, inducing their transcription. nih.gov Rocaglamide A has been shown to disrupt the binding of HSF1 to its target genes, thereby inhibiting this protective cellular stress response. nih.gov
Concurrently, Rocaglamide A has been demonstrated to upregulate the expression of Thioredoxin-Interacting Protein (TXNIP). researchgate.net TXNIP is a key regulator of cellular redox status and glucose metabolism. Studies in erythroleukemic cells have revealed that Rocaglamide A treatment leads to a significant increase in TXNIP expression. researchgate.net This effect is mediated through the transcription factor c-MYC. Rocaglamide A interferes with the binding of c-MYC to the promoter of the TXNIP gene, which in turn leads to increased transcriptional activity and subsequent upregulation of TXNIP protein levels. researchgate.net Furthermore, in triple-negative breast cancer cells, Rocaglamide A induces TXNIP in a manner dependent on the transcription factor MondoA. The upregulation of TXNIP contributes to an increase in intracellular reactive oxygen species (ROS), which can promote cellular stress and apoptosis.
| Target | Effect of this compound | Mechanism | Cell Type |
| HSF1 | Potent and selective inhibition of activation (IC50 ~50 nM) | Disrupts binding of HSF1 to target genes | General |
| TXNIP | Upregulation of expression | Interferes with c-MYC binding to the TXNIP promoter | Erythroleukemic cells |
| TXNIP | Induction of expression | MondoA-dependent mechanism | Triple-negative breast cancer cells |
Rho GTPase Activity Modulation (RhoA, Rac1, Cdc42)
Rocaglamide has been shown to inhibit the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and cellular migration. researchgate.net The Rho GTPase family, including RhoA, Rac1, and Cdc42, acts as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. These proteins are integral to processes such as the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell motility.
Research has demonstrated that Rocaglamide treatment leads to a reduction in the activity of RhoA, Rac1, and Cdc42. researchgate.net This inhibition of Rho GTPase activity is associated with significant changes in cell morphology, particularly in F-actin-based protrusions. researchgate.net The modulation of these master regulators of cell migration suggests a mechanism by which Rocaglamide may impede cancer cell invasion and metastasis, independent of its cytotoxic effects. researchgate.net Studies using Förster Resonance Energy Transfer (FRET)-based sensors have quantified this inhibition, showing a decrease in the activity of all three Rho GTPases by approximately 15% to 22% following Rocaglamide treatment. researchgate.net
| Rho GTPase | Effect of this compound | Method of Detection | Reference |
| RhoA | Inhibition of activity | FRET-based sensor | researchgate.net |
| Rac1 | Inhibition of activity | FRET-based sensor | researchgate.net |
| Cdc42 | Inhibition of activity | FRET-based sensor | researchgate.net |
NF-κB Pathway Modulation
Rocaglamide and its derivatives are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly in T-cells. The NF-κB family of transcription factors are crucial regulators of genes involved in inflammation, immune responses, and cell survival. In many cell types, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of its target genes.
Rocaglamide has been shown to suppress NF-κB activation with IC50 values in the nanomolar range in Jurkat T cells. The mechanism of this inhibition involves preventing the induced degradation of IκBα. Further investigation has revealed that Rocaglamide A inhibits the phosphorylation of the p65 subunit of NF-κB and its subsequent accumulation in the nucleus. This blockade of the NF-κB pathway contributes to the anti-inflammatory and pro-apoptotic effects of Rocaglamide. For instance, by inhibiting NF-κB, Rocaglamide A can protect against the TNF-α-mediated inhibition of osteoblast differentiation. While Rocaglamide effectively inhibits NF-κB, it does not appear to impair the activity of other transcription factors like AP-1.
| Pathway Component | Effect of this compound | Cellular Context | Consequence |
| NF-κB Activation | Potent inhibition (nanomolar IC50) | Jurkat T cells | Suppression of NF-κB-dependent gene expression |
| IκBα Degradation | Inhibition | Jurkat T cells | Sequestration of NF-κB in the cytoplasm |
| p65 Phosphorylation | Inhibition | C2C12 cells | Prevention of NF-κB activation |
| p65 Nuclear Accumulation | Inhibition | C2C12 cells | Diminished NF-κB transcriptional activity |
NF-AT Activity Suppression in T Cells
Rocaglamide derivatives have been identified as potent immunosuppressive agents that specifically target the Nuclear Factor of Activated T-cells (NF-AT). NF-AT is a family of transcription factors that plays a pivotal role in the transcriptional regulation of cytokine genes, such as interleukin-2 (IL-2), IL-4, and interferon-gamma (IFN-γ), which are essential for T-cell activation and immune responses.
In peripheral blood T cells, Rocaglamides have been shown to suppress the production of IFN-γ, TNF-α, IL-2, and IL-4 at nanomolar concentrations. This suppression occurs at the transcriptional level. At doses that inhibit cytokine production, Rocaglamides selectively block NF-AT activity without affecting other key immune-related transcription factors like NF-κB and AP-1. The inhibition of NF-AT activation by Rocaglamide is mediated by the strong activation of JNK and p38 kinases. This selective targeting of NF-AT makes Rocaglamide derivatives a point of interest for their potential as specific inhibitors in the context of certain inflammatory diseases.
| Target | Effect of Rocaglamide Derivatives | Mechanism | Cytokine Production Affected |
| NF-AT | Selective blockade of activity | Strong activation of JNK and p38 kinases | IFN-γ, TNF-α, IL-2, IL-4 |
Mitochondrial Homeostasis and Mitophagy Regulation
Induction of Mitochondrial Dysfunction
Rocaglamide A has been shown to induce mitochondrial dysfunction, a key event that can lead to cellular apoptosis. Mitochondria are central to cellular energy production and are also critical regulators of cell death pathways. In pancreatic cancer cells, treatment with Rocaglamide A leads to a loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytoplasm. The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, as it leads to the activation of caspases and the execution of the apoptotic program. The induction of mitochondrial dysfunction by Rocaglamide A is also associated with the generation of intracellular reactive oxygen species (ROS).
| Cellular Process | Effect of Rocaglamide A | Consequence | Cell Type |
| Mitochondrial Membrane Potential (Δψm) | Loss | Promotes apoptosis | Pancreatic cancer cells |
| Cytochrome c | Release from mitochondria | Activation of intrinsic apoptotic pathway | Pancreatic cancer cells |
| Reactive Oxygen Species (ROS) | Increased generation | Induction of cellular stress and apoptosis | Pancreatic cancer cells |
Modulation of Mitophagy (e.g., PINK1-Parkin-mediated)
In addition to inducing mitochondrial dysfunction, Rocaglamide A also modulates mitophagy, the selective degradation of damaged mitochondria by autophagy. Mitophagy is a crucial cellular quality control mechanism that removes dysfunctional mitochondria, thereby preventing the accumulation of ROS and the initiation of apoptosis. One of the best-characterized pathways of mitophagy is mediated by the proteins PINK1 (PTEN-induced putative kinase 1) and Parkin. Under conditions of mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.
Studies in pancreatic cancer cells have shown that Rocaglamide A treatment triggers mitophagy through the PINK1/Parkin signaling pathway. Rocaglamide A was found to increase the expression levels of both PINK1 and Parkin in a dose-dependent manner. This induction of mitophagy appears to be a protective response by the cancer cells to the mitochondrial damage caused by Rocaglamide A. Inhibition of this autophagic/mitophagic process was shown to enhance the Rocaglamide A-induced apoptosis in these cells, suggesting that the modulation of mitophagy plays a significant role in the cellular response to this compound.
| Pathway | Effect of Rocaglamide A | Mechanism | Cellular Outcome |
| Mitophagy | Induction | Upregulation of PINK1 and Parkin expression | Protective response against apoptosis |
| PINK1/Parkin Pathway | Activation | Increased expression of PINK1 and Parkin | Selective degradation of damaged mitochondria |
Structure Activity Relationships of Rocaglamide I and Its Derivatives
Identification of Key Structural Determinants for Biological Activity
The cyclopenta[b]tetrahydrobenzofuran core scaffold is indispensable for the pronounced biological activity observed in rocaglamide (B1679497) derivatives researchgate.neteurekaselect.com. Modifications at various positions on this core structure significantly influence potency and selectivity.
Ring B Substituents: The substitution pattern on ring B, particularly at the C-4' position, plays a crucial role. While natural rocaglates typically feature a methoxy (B1213986) group at C-4', studies have shown that replacing this with a bromine atom can enhance potency by 5- to 10-fold acs.org. Generally, electron-withdrawing groups at C-4' tend to increase cytotoxicity, whereas methyl or hydrogen substituents lead to a decrease in activity nih.gov.
C-2 Position: The nature of the substituent at the C-2 position of the cyclopentane (B165970) ring is critical. Modifications such as methyl ester, carboxylic acid, amide, or diamide (B1670390) residues can improve cytotoxicity compared to a simple hydrogen substituent. However, these modifications may also increase the compound's susceptibility to efflux by P-glycoprotein, a mechanism involved in multidrug resistance nih.govaacrjournals.org. Hydroxamate derivatives at the C-2 position have demonstrated particularly potent activity, often outperforming methyl ester and dimethyl amide analogues acs.orgnih.gov.
C-8b Position: The substitution at the C-8b position also influences activity. For instance, replacing a hydroxyl group at C-8b with a methoxy substituent has been observed to result in a loss of insecticidal activity researchgate.net. The presence of an 8-methoxy group is generally considered necessary for the cytotoxic effects displayed by rocaglamide and related derivatives nih.gov.
Mechanism of Action: Rocaglates exert their biological effects primarily by inhibiting protein synthesis, specifically by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. They function by stabilizing a translation-incompetent complex between eIF4A and specific RNA sequences, particularly polypurine motifs nih.govnih.govoup.comdrugbank.comresearchgate.netnih.gov. This interaction occurs within a specific "biomolecular cavity" formed at the interface between eIF4A and the bent RNA structure nih.gov.
Stereochemical Influence on Pharmacological Efficacy
Rocaglamide I and its derivatives possess a complex structure characterized by five contiguous stereocenters nih.govnih.gov. The precise three-dimensional arrangement of these stereocenters is paramount for their pharmacological efficacy nih.govchimia.chnih.govresearchgate.netresearchgate.net.
Chirality: SAR studies necessitate syntheses that meticulously control stereochemistry chimia.chnih.gov. The natural configuration of rocaglamide is important for its activity chimia.ch. Chiral separations and screening of individual enantiomers have revealed significant differences in their biological profiles; for example, one enantiomer might be highly active while its counterpart is largely inactive chimia.ch.
Role of Specific Substituents and Functional Groups
Variations in substituents and functional groups at specific positions of the rocaglamide skeleton lead to distinct changes in biological activity.
C-1 and C-2 Positions: Modifications at the C-1 and C-2 positions are well-tolerated and allow for structural variations while maintaining activity chimia.ch. The C-2 position can accommodate various groups, including methyl esters, carboxylic acids, and amides. While these groups generally enhance cytotoxicity, they can also increase susceptibility to efflux by P-glycoprotein nih.gov. Hydroxamates at C-2 have emerged as particularly potent modifications acs.orgnih.gov.
C-3' Position: A hydroxyl group at the C-3' position has been shown to increase activity compared to the parent rocagloic acid and can influence the spectroscopic properties of the molecule nih.govnih.gov.
C-4' Position: Substitutions at the C-4' position of ring B are significant for modulating activity. The presence of a bromine atom at C-4' offers a substantial improvement in potency over the more common methoxy substituent acs.org. Electron-withdrawing groups at this position generally enhance cytotoxicity nih.gov.
C-8b Position: Modifications at C-8b, such as methylation of a hydroxyl group, can lead to a loss of activity researchgate.netnih.gov. The 8-methoxy substituent is generally crucial for maintaining cytotoxic activity nih.gov.
Dioxanyl Ring: The dioxanyl ring, present in silvestrol (B610840), is not essential for cytotoxicity but can potentially enhance it aacrjournals.org.
Rational Design Principles for Analogues
The detailed understanding of rocaglamide's SAR, coupled with insights into its molecular mechanism of action, provides a strong foundation for the rational design of novel analogues.
Target-Based Design: The interaction of rocaglates with eIF4A and RNA serves as a primary guide for designing new compounds nih.govnih.gov. Understanding the specific binding cavity and the molecular interactions involved allows for the design of molecules with improved affinity and selectivity.
Key Modification Sites: Strategic modifications are often focused on the C-2 position (e.g., exploring various amide or hydroxamate functionalities) and the C-4' position of ring B (e.g., introducing halogens) to optimize potency and pharmacokinetic properties nih.govacs.org.
Pharmacokinetic Optimization: SAR studies aim not only to enhance biological activity but also to improve drug-like properties, such as reducing susceptibility to efflux transporters like P-glycoprotein oup.com.
Simplification and Synthesis: Efforts are ongoing to develop simplified analogues that retain or surpass the activity of natural products while potentially facilitating more efficient synthesis chimia.chnih.gov. The complex stereochemistry requires precise control during synthetic routes chimia.chnih.govnih.gov.
Structure-Guided Design: High-resolution structural data, such as co-crystal structures of rocaglates with their targets, are invaluable for guiding rational drug design scbt.com. Computational modeling can also aid in predicting and tuning the interaction of analogues with their biological targets researchgate.net.
Preclinical Investigations of Rocaglamide I Biological Activities Excluding Clinical Trials
In Vitro Studies on Cell Lines
Antiproliferative Effects in Malignant Cell Models
Rocaglamide (B1679497) I (Roc-A) exhibits potent antiproliferative activity across a broad spectrum of human cancer cell lines, often demonstrating efficacy at nanomolar concentrations rsc.orgnih.govchemoprev.orgresearchgate.net. Studies have indicated that Roc-A can inhibit protein synthesis, a critical process for cell growth and survival, leading to cell cycle arrest, predominantly at the G2/M phase nih.govaacrjournals.orgresearchgate.net. This inhibition of proliferation is further supported by observations of blocked neo DNA synthesis and reduced levels of key cell cycle regulators like cyclin B1 and D1 researchgate.net.
Specific investigations have shown that Roc-A effectively inhibits the growth of KRAS-mutated non-small cell lung cancer (NSCLC) cells researchgate.netresearchgate.net. Its mechanism involves targeting the prohibitin 1 and 2 proteins, thereby inhibiting the Raf-MEK-ERK signaling pathway researchgate.nete-century.us. Furthermore, Roc-A has demonstrated growth-inhibitory activity comparable to the known potent agent silvestrol (B610840) aacrjournals.orgnih.gov and has been identified as a potent inhibitor against various pancreatic cancer cell lines e-century.us.
| Compound Name | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Didesmethyl-rocaglamide | MONO-MAC-6 | 0.004 | nih.govscispace.com |
| Didesmethyl-rocaglamide | MEL-JUSO | 0.013 | nih.govscispace.com |
| Rocaglamide (Roc-A) | Heat shock reporter | ~0.05 | medchemexpress.com |
| Rocaglamide (Roc-A) | Various human cancer cell lines | Nanomolar concentrations | rsc.orgnih.govresearchgate.net |
Apoptosis Induction Mechanisms in Cancer Cells
Rocaglamide I is known to induce apoptosis in cancer cells through multiple pathways. It activates pro-apoptotic proteins such as p38 and JNK, while simultaneously inhibiting the anti-apoptotic protein Mcl-1 drugbank.com. This compound also triggers apoptosis via the intrinsic death pathway in various human leukemia cell lines biocrick.com.
A significant mechanism of Roc-A's action involves the downregulation of cellular FLICE-like inhibitory protein (c-FLIP) and inhibitor of apoptosis proteins (IAPs), such as XIAP drugbank.comccmu.edu.cnnih.gov. By reducing c-FLIP levels, Roc-A facilitates the activation of caspase-8, a critical step in the extrinsic apoptotic pathway drugbank.comccmu.edu.cncapes.gov.brnih.govnih.govspandidos-publications.com. This effect is particularly notable in sensitizing cells that are resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis aacrjournals.orgdrugbank.combiocrick.comccmu.edu.cncapes.gov.brnih.govnih.govspandidos-publications.com. Roc-A treatment can also lead to cell cycle arrest at the G2/M phase, an increase in the sub-G1 cell population, and the cleavage of executioner caspases and PARP aacrjournals.orgnih.gov.
| Cell Line | Treatment Group | Apoptosis (%) | Reference(s) |
| HepG2 | Rocaglamide alone | ~9 | biocrick.comnih.gov |
| HepG2 | TRAIL alone | ~16 | biocrick.comnih.gov |
| HepG2 | Rocaglamide + TRAIL | ~55 | biocrick.comnih.gov |
| Huh-7 | Rocaglamide alone | ~11 | biocrick.comnih.gov |
| Huh-7 | TRAIL alone | ~17 | biocrick.comnih.gov |
| Huh-7 | Rocaglamide + TRAIL | ~57 | biocrick.comnih.gov |
Sensitization to Other Therapeutic Modalities (e.g., TRAIL)
This compound has demonstrated a significant capacity to sensitize various cancer cells, particularly those exhibiting resistance, to apoptosis induced by other therapeutic agents, most notably TRAIL aacrjournals.orgresearchgate.netmedchemexpress.comdrugbank.combiocrick.comccmu.edu.cnnih.govcapes.gov.brnih.govnih.govspandidos-publications.com. This sensitization is primarily attributed to Roc-A's ability to downregulate c-FLIP, thereby enhancing the activation of caspase-8 and promoting cell death researchgate.netdrugbank.comccmu.edu.cnnih.govcapes.gov.brnih.govnih.govspandidos-publications.com.
In combination studies, Roc-A treatment with TRAIL resulted in a substantial increase in apoptosis in resistant hepatocellular carcinoma (HCC) cells, such as HepG2 and Huh-7, with apoptosis rates reaching approximately 55-57%, far exceeding the additive effects of either agent alone biocrick.comnih.gov. Roc-A has also been shown to break resistance to TRAIL in multiple myeloma and acute T-cell leukemia ccmu.edu.cn. Furthermore, it synergistically enhances TRAIL-mediated apoptosis in Hodgkin's lymphoma cells when combined with XIAP inhibitors nih.gov. Beyond TRAIL, Roc-A has shown potential in sensitizing leukemia cells to activation-induced cell death (AICD) and other chemotherapeutic agents like cytarabine (B982) and daunorubicin (B1662515) e-century.usgoogle.comashpublications.org. The potency of rocaglates as TRAIL sensitizers has been noted to be approximately 4-5 times greater than their protein synthesis inhibitory potency, suggesting a potential therapeutic window aacrjournals.orgnih.gov.
| Agent Combination | Potency Ratio (TRAIL Sensitization : Protein Synthesis Inhibition) | Reference(s) |
| Rocaglates | ~4-5 fold | aacrjournals.orgnih.gov |
Effects on Cancer Stem Cells and Progenitor Populations
This compound exhibits a selective impact on cancer stem cells (CSCs) and progenitor populations. Studies have indicated that Roc-A preferentially targets acute myeloid leukemia (AML) progenitor and stem cell populations, leading to their eradication ashpublications.org. This selective action against leukemia stem cells is a critical finding, as these cells are often responsible for disease relapse.
Furthermore, novel rocaglate derivatives, specifically rocaglate acyl sulfamides (Roc ASFs), have been identified as potent inhibitors of glioblastoma cancer stem cells (GBM CSCs) acs.org. These compounds exert their effects by targeting RNA helicases, with DDX3X and eIF4A identified as predominant targets acs.org. Rocaglamide treatment has also been observed to reduce the expression of PRDX3 and key stem cell markers in a dose- and time-dependent manner medchemexpress.com. In studies involving breast cancer stem cells, Rocaglamide demonstrated a higher affinity for survivin compared to andrographolide, suggesting a potential mechanism for targeting these cells plos.org.
Inhibition of Cell Migration and Invasion
This compound has been identified as a significant inhibitor of cancer cell migration and invasion, with these effects being independent of its anti-proliferative and cytotoxic activities nih.govnih.gov. Mechanistically, Roc-A treatment induces alterations in the F-actin-based structures of membrane protrusions, crucial for cell movement nih.govnih.gov. Its action extends to inhibiting the activity of key regulators of cellular migration, including the small GTPases RhoA, Rac1, and Cdc42 nih.govnih.gov.
Experimental data from various assays have shown that Roc-A can achieve 50-80% inhibition of tumor cell migration and invasion nih.gov. This inhibitory effect is not limited to specific cancer types, as demonstrated in studies with prostate cancer cell lines nih.gov. The compound's ability to suppress metastasis has also been observed in vivo nih.gov. These findings position Roc-A as a potential candidate for developing novel anticancer drugs aimed at preventing metastasis formation nih.govnih.gov.
| Cell Line/Model | Assay Type | Inhibition (%) | Reference(s) |
| PC-3 | Wound-healing assay | 50-80% | nih.gov |
| PC-3 | Invasion assay | 50-80% | nih.gov |
| Various Cancer | Cellular migration | 50-80% | nih.gov |
| Lung Tumor Cells | Migration and growth | Inhibition | researchgate.net |
In Vivo Studies in Animal Models
This compound has demonstrated significant efficacy in preclinical in vivo studies across various cancer models. In a mouse pancreatic cancer model, Roc-A treatment led to a notable increase in the lifespan of tumor-bearing mice and a reduction in lung metastasis nih.gov. The compound also exhibited potent in vivo antitumor activity against multiple types of sarcomas, including MPNSTs aacrjournals.orgnih.gov.
In studies involving hepatocellular carcinoma (HCC), Roc-A significantly inhibited the growth of Huh-7 cell-derived tumors in severe combined immunodeficient (SCID) mice, indicating that its chemosensitizing effects extended to in vivo conditions biocrick.comnih.govspandidos-publications.com. Importantly, these in vivo treatments did not result in a reduction of body weight or apparent signs of toxicity in the mice, suggesting a favorable tolerability profile spandidos-publications.com.
Roc-A has also shown efficacy in xenograft models of other cancers. It reduced NSCLC tumors in autochthonous KRAS-driven mouse models without causing severe side effects researchgate.net. Furthermore, Roc-A demonstrated antileukemic activity in mice and inhibitory effects on human epidermoid carcinoma-derived cells researchgate.net. Its ability to inhibit tumor growth was also observed in human breast cancer cell lines xenografted into mice nih.gov. In a patient-derived pancreatic cancer xenograft model, Roc-A treatment resulted in a significant decrease in tumor volume and an extended lifespan for tumor-bearing mice, again without noticeable toxicity researchgate.nete-century.us. The compound's potent in vivo antitumor effects have been consistently reported across different cancer types rsc.orgnih.govnih.gov.
| Animal Model/Tumor Type | Treatment | Outcome | Reference(s) |
| Mouse pancreatic cancer model | Rocaglamide (Roc-A) | Increased lifespan, reduced lung metastasis | nih.gov |
| MPNST (Malignant Peripheral Nerve Sheath Tumors) | Rocaglamide (Roc) | Potent in vivo efficacy | aacrjournals.org |
| Mouse Lewis lung cancer (LLC) | Rocaglamide (Roc-A) | Suppressed tumor growth | nih.gov |
| Huh-7 HCC xenografts (SCID mice) | Rocaglamide (Roc-A) | Marked inhibition of tumor growth; chemosensitization occurred in vivo | biocrick.comnih.govspandidos-publications.com |
| NSCLC (KRAS-driven mouse models) | Rocaglamide | Reduced tumor growth without severe side effects | researchgate.net |
| Human breast cancer cell line (BC1) xenografts | Rocaglamide | Inhibited tumor growth in vivo | nih.gov |
| Patient-derived pancreatic cancer xenograft | Rocaglamide | Decreased tumor volume, increased lifespan, no noticeable toxicity | researchgate.nete-century.us |
| Various sarcomas | Rocaglamide (Roc) / Didesmethylrocaglamide (DDR) | Potent antitumor effects | aacrjournals.orgnih.gov |
Antitumor Efficacy in Murine Xenograft Models
Preclinical investigations have established the efficacy of Rocaglamide (RocA) in combating various cancers within in vivo animal models. Rocaglamide has demonstrated the ability to suppress tumor growth and enhance the effectiveness of other therapeutic agents in murine xenograft models.
Rocaglamide has been shown to suppress the growth of Lewis lung cancer (LLC) cells in vivo nih.gov. In models of multiple myeloma and acute T-cell leukemia, Rocaglamide, when used in combination with CPT (a human circularly permuted TRAIL), significantly increased the anti-tumor efficacies compared to monotherapy nih.gov. Further studies in non-small cell lung cancer (NSCLC) models have reported tumor regression attributed to Rocaglamide treatment nih.govfrontiersin.org. These findings highlight Rocaglamide's potential as an anti-cancer agent that can exert its effects within a complex in vivo environment, influencing tumor progression and response to therapy.
While specific quantitative data on tumor volume reduction percentages or survival rates for this compound across various xenograft models are not detailed in the provided snippets, the consistent observation of tumor growth suppression and regression underscores its preclinical antitumor activity nih.govnih.govnih.govfrontiersin.orgnih.gov.
Immunomodulatory Effects in Preclinical Settings
Rocaglamide exhibits significant immunomodulatory properties, influencing key cellular components of the anti-tumor immune response, including tumor-infiltrating lymphocytes (TILs) and natural killer (NK) cells.
Impact on Tumor-Infiltrating Lymphocytes
In contrast, in the context of CT26 colon cancer, which is characterized as an "immune-hot" tumor, Rocaglamide inhibited tumor growth but did not significantly alter the intratumoral infiltration of T cells, possibly due to the already high abundance of lymphocytes present nih.gov.
Enhancement of Natural Killer Cell Function
Rocaglamide plays a crucial role in enhancing the anti-tumor activity of Natural Killer (NK) cells, a critical component of the innate immune system. Preclinical studies demonstrate that Rocaglamide can enhance NK cell-mediated killing of cancer cells in vitro and contribute to tumor regression in vivo, particularly in non-small cell lung cancer (NSCLC) models nih.govfrontiersin.orgtandfonline.com.
The mechanism by which Rocaglamide enhances NK cell function involves the inhibition of autophagy, a cellular process that cancer cells can exploit to resist immune surveillance. Rocaglamide targets ULK1 (unc-51-like kinase 1), an initiator of autophagy, thereby inhibiting this process nih.govtandfonline.com. This inhibition leads to the restoration of NK cell-derived granzyme B (GZMB) levels within NSCLC cells, making them more susceptible to NK cell-mediated lysis nih.govtandfonline.com.
Beyond enhancing direct killing, Rocaglamide also promotes NK cell infiltration into tumors. This is achieved by activating the cGAS-STING signaling pathway and upregulating the expression of chemokines CCL5 and CXCL10 in NSCLC cells, which are known to attract NK cells to the tumor site nih.govijbs.comresearchgate.net. These findings suggest that Rocaglamide can overcome immune resistance mechanisms employed by cancer cells and bolster the anti-tumor immune response mediated by NK cells.
Q & A
Q. How can researchers determine the IC₅₀ values of Rocaglamide I in cancer cell lines, and what methodological considerations are critical for reproducibility?
Methodological Answer: IC₅₀ values are typically quantified using the MTT assay, which measures mitochondrial activity in viable cells. Key steps include:
- Cell Line Selection : Use validated cancer cell lines (e.g., MONO-MAC-6 or MEL-JUSO) with documented sensitivity to Rocaglamide derivatives .
- Dose-Response Curves : Test a concentration range spanning 0.001–10 μg/mL, with 48–72-hour exposure periods to capture antiproliferative effects .
- Controls : Include untreated cells and solvent-only controls (e.g., DMSO) to account for background noise.
- Data Normalization : Express viability as a percentage relative to controls, then use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ . Note: Ensure consistency in cell passage numbers and assay timing to minimize variability .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer: Structural confirmation and purity assessment require:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituents (e.g., hydroxyl or acetyl groups) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₂₉H₃₁NO₇ for this compound) .
- HPLC-PDA : Assess purity (>95%) and stability under experimental conditions (e.g., aqueous heat treatment for stability studies) . Advanced Tip: For novel derivatives, X-ray crystallography can resolve absolute configurations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiproliferative efficacy?
Methodological Answer: SAR studies require systematic modifications to the Rocaglamide scaffold:
- Core Modifications : Compare furan vs. pyran rings (e.g., aglain derivatives show reduced activity) .
- Substituent Effects : Test hydroxylation (C-1 or C-3) vs. acetylation; deacetylated derivatives (e.g., compound 6) exhibit 2x higher potency than acetylated analogs (e.g., compound 11) .
- Side Chain Variations : Replace aminoacyl groups with esters (e.g., compound 10) to evaluate hydrophobicity impacts .
- Assay Diversity : Validate hits across multiple cell lines and functional assays (e.g., [³H]-thymidine incorporation vs. MTT) to confirm mechanism-specific activity .
Q. What experimental strategies address discrepancies between this compound’s antiproliferative and cytotoxic effects?
Methodological Answer: Discrepancies arise when compounds inhibit proliferation without inducing apoptosis. To resolve this:
- Time-Course Assays : Monitor cell viability over 48–96 hours post-treatment. This compound shows sustained proliferation inhibition even after washout, suggesting irreversible target binding .
- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
- Target Engagement Studies : Apply proteomics (e.g., thermal shift assays) to identify bound proteins (e.g., eIF4A or HSF1) and validate via siRNA knockdown . Key Insight: Lipophilicity may enhance intracellular retention, prolonging effects despite media changes .
Q. How can researchers design syntheses of this compound analogs with improved bioavailability?
Methodological Answer: Leverage total synthesis routes to introduce pharmacologically favorable groups:
- Scaffold Diversification : Use Trost’s [3+2] cycloaddition or Taylor’s reductive cyclization to access core structures .
- Prodrug Strategies : Convert hydroxyl groups to esters or carbamates for enhanced solubility.
- Metabolic Stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- In Silico Modeling : Predict LogP and membrane permeability via tools like SwissADME .
Data Reproducibility & Integrity
Q. What best practices ensure reproducibility in this compound studies?
Methodological Answer:
- Detailed Protocols : Document cell culture conditions (e.g., serum type, passage number) and compound storage (e.g., desiccated, -20°C) .
- Raw Data Sharing : Provide dose-response curves and NMR spectra in supplementary materials .
- Negative Controls : Include inactive analogs (e.g., compound 12) to confirm target specificity .
- Plagiarism Checks : Use software to ensure originality in data reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
